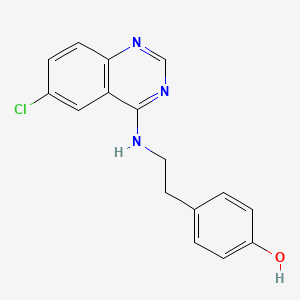
4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol is a member of quinazolines.
Applications De Recherche Scientifique
Antimalarial Activity
One of the primary applications of compounds similar to 4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol in scientific research is their potential in antimalarial therapy. A study synthesizing di-Mannich bases of related phenol compounds demonstrated less activity against Plasmodium falciparum compared to their quinoline counterparts, indicating the significance of structural differences in antimalarial efficacy (Barlin & Jiravinyu, 1990). Further, several other studies have explored similar compounds for their antimalarial properties, revealing varied efficacy against different strains of malaria (Barlin et al., 1994), (Barlin et al., 1992), (Barlin et al., 1993).
Synthesis and Transformation
Research has been conducted on the synthesis and transformation of compounds related to 4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol, focusing on their fluorescent properties. For instance, a study involving the synthesis of quinoline derivatives illustrated their potential in producing fluorescent materials (Avetisyan et al., 2007).
Antibacterial and Antifungal Activities
Compounds structurally similar to 4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol have been examined for their antibacterial and antifungal activities. A study involving thiosemicarbazone Schiff bases derived from similar compounds demonstrated significant activity against various bacterial and fungal strains (Melha, 2008).
Fluorescent Labeling
The potential for fluorescent labeling using derivatives of quinoline, which is structurally related to the compound , has been explored. This research indicates the possibility of utilizing such compounds in spectrofluorimetric determination methods, such as detecting phenols in industrial wastewater (Su et al., 2001).
Propriétés
Nom du produit |
4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol |
|---|---|
Formule moléculaire |
C16H14ClN3O |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
4-[2-[(6-chloroquinazolin-4-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C16H14ClN3O/c17-12-3-6-15-14(9-12)16(20-10-19-15)18-8-7-11-1-4-13(21)5-2-11/h1-6,9-10,21H,7-8H2,(H,18,19,20) |
Clé InChI |
MZQYEXKXFXQJMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



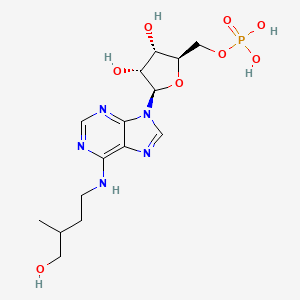
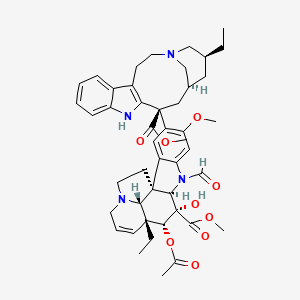
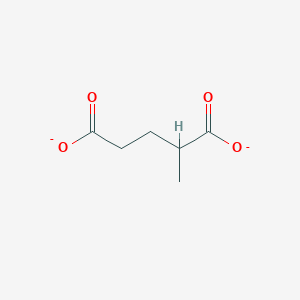
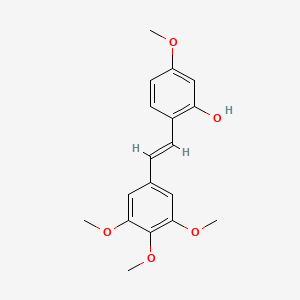

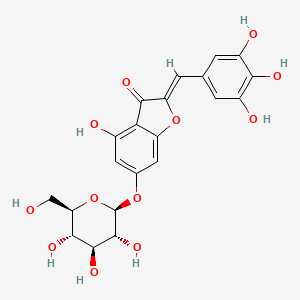
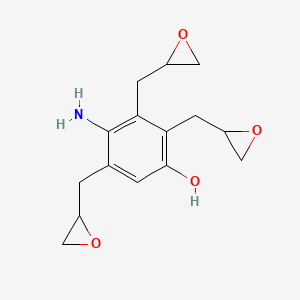

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
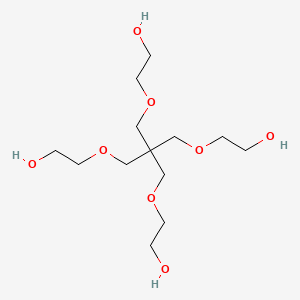
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)


![(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione](/img/structure/B1260485.png)